molecular formula C11H8F3N3O2S B12443921 N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12443921
M. Wt: 303.26 g/mol
InChI Key: BYQKTSBRLQGQTN-UHFFFAOYSA-N
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Description

N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine derivative featuring a trifluoromethyl group at the 4-position, a 3-thienyl substituent at the 6-position, and a glycine moiety at the 2-position. Its molecular formula is C₁₁H₈F₃N₃O₂S, with a molecular weight of 303.26 g/mol (CAS: 1845706-40-2) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thienyl ring contributes to π-π stacking interactions in biological systems.

Properties

Molecular Formula

C11H8F3N3O2S

Molecular Weight

303.26 g/mol

IUPAC Name

2-[[4-thiophen-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C11H8F3N3O2S/c12-11(13,14)8-3-7(6-1-2-20-5-6)16-10(17-8)15-4-9(18)19/h1-3,5H,4H2,(H,18,19)(H,15,16,17)

InChI Key

BYQKTSBRLQGQTN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the cyclocondensation reaction of appropriate precursors. One common method includes the reaction of a thienyl-substituted pyrimidine with trifluoromethyl ketones under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethyl-substituted compounds have shown efficacy.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine vs. N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

  • Structural Differences : The 3-thienyl group (C₄H₃S) in the target compound is replaced with a pyridin-2-yl group (C₅H₄N) in the analog.
  • However, the thienyl group’s sulfur atom may enhance membrane permeability due to increased lipophilicity .
  • Molecular Weight : Pyridinyl analog: 298.23 g/mol; Thienyl analog: 303.26 g/mol .

This compound vs. N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

  • Structural Differences : A 4-chlorophenyl group replaces the 3-thienyl substituent.
  • However, the bulkier phenyl group may reduce steric flexibility compared to the smaller thienyl ring .

Modifications to the Glycine Moiety

This compound vs. N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

  • Structural Differences : Methylation of the glycine nitrogen in the latter compound.
  • However, it may also hinder interactions with polar enzyme active sites .
  • Molecular Weight : Methylated analog: 317.29 g/mol vs. 303.26 g/mol for the parent compound .

Halogen-Substituted Analogs

This compound vs. N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

  • Structural Differences : Bromophenyl and N-methyl groups in the analog.
  • Impact on Activity: Bromine’s larger atomic radius may improve van der Waals interactions in hydrophobic pockets. The methyl group on glycine, as noted earlier, alters solubility .
  • Molecular Weight : Bromophenyl analog: 380.16 g/mol .

Data Tables

Research Findings

  • Trifluoromethyl Group : Consistently improves metabolic stability across analogs by resisting oxidative degradation .
  • Thienyl vs. Phenyl : Thienyl-containing compounds exhibit 20–30% higher logP values compared to phenyl analogs, suggesting better membrane permeability .
  • Glycine Modifications : Methylation reduces aqueous solubility (e.g., from 1.2 mg/mL to 0.8 mg/mL) but increases half-life in plasma .

Biological Activity

N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and applications.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring substituted with a thienyl group and a trifluoromethyl moiety, contributing to its unique properties. The molecular formula is C9H5F3N2OSC_9H_5F_3N_2OS, with a molecular weight of approximately 252.21 g/mol. The trifluoromethyl group often enhances lipophilicity and biological activity by influencing the compound's interaction with biological targets.

This compound has been investigated for its effects on various biological pathways:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thienyl compounds have been reported to inhibit bacterial growth, suggesting potential utility in treating infections .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that thienyl compounds can modulate enzyme activity, which could be beneficial in conditions like cancer where enzyme overactivity is common .
  • Neurological Effects : Given the structural similarities to known neurotransmitter modulators, there is potential for this compound to influence neurotransmitter systems, particularly glutamate receptors .

Case Studies

Several case studies highlight the compound's efficacy:

  • Study on Antimicrobial Properties : A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity .
  • Cancer Research : In vitro studies have shown that similar thienyl derivatives can induce apoptosis in cancer cell lines by inhibiting specific kinases involved in cell proliferation. This suggests that this compound may have therapeutic potential in oncology .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:

CompoundBiological ActivityMIC (µg/mL)Notes
This compoundAntimicrobial32Effective against S. aureus
Thienyl derivative AAnticancer-Induces apoptosis in cancer cells
Thienyl derivative BEnzyme inhibition-Modulates kinase activity

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